Ethyl 2-formyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 509083-71-0 . Its molecular weight is 185.2 .
Molecular Structure Analysis
The InChI Code for Ethyl 2-formyl-1,3-thiazole-5-carboxylate is 1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a compound with a molecular weight of 185.2 .Scientific Research Applications
Synthesis of Novel 2-Amino-1,3-Thiazole-5-Carboxylates
Ethyl 2-formyl-1,3-thiazole-5-carboxylate has been utilized in synthesizing novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement. This process has been significant for producing a variety of amines from primary, secondary, and aryl amines, showcasing the compound's versatility in chemical synthesis (Baker & Williams, 2003).
Photochromic Properties of Pyrazole Derivatives
Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a derivative, exhibits unique photochromic properties. Upon light irradiation, it changes color, a reaction that is reversible by melting or dissolving in solvents. This property is based on a photochemical intramolecular hydrogen abstraction, indicating the potential of ethyl 2-formyl-1,3-thiazole-5-carboxylate derivatives in developing photoresponsive materials (Yokoyama et al., 2004).
One-Pot Synthesis of Functionalized Compounds
A straightforward one-pot synthesis method has been developed for functionalized ethyl 1,3-thiazole-5-carboxylates. This method involves reacting 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in an ionic liquid, highlighting the compound's role in facilitating efficient synthesis processes (Yavari et al., 2009).
Crystal Structure Analysis
The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, providing insights into its molecular interactions and hydrogen-bonding patterns. This information is crucial for understanding the compound's behavior in various applications (Lynch & Mcclenaghan, 2004).
Biological Applications
Antimicrobial Activity Study
Ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized for antimicrobial studies. The derivatives exhibited significant activity against various bacterial and fungal strains, underlining the potential of ethyl 2-formyl-1,3-thiazole-5-carboxylate derivatives in developing new antimicrobial agents (Desai et al., 2019).
Corrosion Inhibition
Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. Its efficiency as a mixed-type inhibitor increases with concentration and temperature, demonstrating its potential in industrial applications to prevent metal corrosion (Raviprabha & Bhat, 2019).
properties
IUPAC Name |
ethyl 2-formyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUKDVMXENQHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formyl-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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